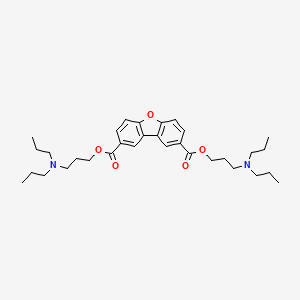

Bis(3-(dipropylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate

Description

Bis(3-(dipropylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate is a synthetic organic compound characterized by a dibenzofuran core substituted with two ester-linked 3-(dipropylamino)propyl groups at positions 2 and 6. This compound is likely studied for applications in materials science or pharmaceuticals, though direct references to its specific uses are absent in the provided evidence. Its synthesis would involve esterification of dibenzo(b,d)furan-2,8-dicarboxylic acid with 3-(dipropylamino)propanol, a process analogous to esterification methods for related benzophenone or bisphenol derivatives .

Properties

CAS No. |

30568-71-9 |

|---|---|

Molecular Formula |

C32H46N2O5 |

Molecular Weight |

538.7 g/mol |

IUPAC Name |

bis[3-(dipropylamino)propyl] dibenzofuran-2,8-dicarboxylate |

InChI |

InChI=1S/C32H46N2O5/c1-5-15-33(16-6-2)19-9-21-37-31(35)25-11-13-29-27(23-25)28-24-26(12-14-30(28)39-29)32(36)38-22-10-20-34(17-7-3)18-8-4/h11-14,23-24H,5-10,15-22H2,1-4H3 |

InChI Key |

JJHKLVQGGXFIIM-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)CCCOC(=O)C1=CC2=C(C=C1)OC3=C2C=C(C=C3)C(=O)OCCCN(CCC)CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-(dipropylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate typically involves a multi-step process. One common method includes the esterification of dibenzo(b,d)furan-2,8-dicarboxylic acid with 3-(dipropylamino)propyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine, and it is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Bis(3-(dipropylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the amino groups, where reagents like alkyl halides can introduce new alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Alkylated derivatives.

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of Bis(3-(dipropylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate typically involves:

- Esterification : The reaction of dibenzo(b,d)furan-2,8-dicarboxylic acid with 3-(dipropylamino)propyl alcohol.

- Catalysis : The use of acids (e.g., sulfuric acid) or bases (e.g., pyridine) under reflux conditions.

- Industrial Production : Automated systems in continuous flow reactors enhance efficiency and yield by controlling reaction parameters precisely.

Organic Electronics

This compound is utilized in:

- Organic Light-Emitting Diodes (OLEDs) : Its unique electronic properties make it a suitable candidate for enhancing the performance of OLEDs.

- Organic Photovoltaic Cells : The compound's structure allows for effective charge transport and light absorption, improving energy conversion efficiency.

Medicinal Chemistry

Research indicates that this compound may play a role in:

- Neurological Disorders : Investigations are ongoing regarding its potential as a drug candidate for conditions like depression and anxiety due to its ability to modulate neurotransmitter systems.

- Cancer Treatment : Preliminary studies suggest anti-tumor properties by inhibiting tumor cell proliferation through enzymatic inhibition.

Materials Science

In materials science, the compound is explored for:

- Advanced Materials Development : Its optical and electronic properties are leveraged to create materials with specific functionalities for sensors and other applications.

Case Study 1: Organic Electronics

A study demonstrated that incorporating this compound into OLEDs improved brightness and efficiency by optimizing charge transport layers.

Case Study 2: Medicinal Chemistry

Research involving animal models showed that this compound could reduce anxiety-like behaviors, indicating its potential therapeutic effects in neuropharmacology.

Mechanism of Action

The mechanism of action of Bis(3-(dipropylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate involves its interaction with molecular targets such as receptors or enzymes. The dipropylamino groups can interact with biological membranes, altering their properties and affecting cellular signaling pathways. The dibenzo(b,d)furan core can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Dibenzo-furan/dioxin Derivatives

- 1,2,3,7,8-Pentachlorodibenzofuran (CAS 57117-41-6) : Structural Differences: Chlorine substituents vs. ester/amine groups in the target compound. Implications: Chlorinated derivatives are highly lipophilic and environmentally persistent, whereas the tertiary amine and ester groups in the target compound may enhance biodegradability. Toxicity: Chlorinated dibenzofurans (e.g., 2,3,7,8-TCDD) are notorious for extreme toxicity (nanogram-level LD50), while the target compound’s toxicity profile is unknown but likely less severe due to the absence of halogens.

Dibenzooxepin Derivatives (Pharmaceutical Impurities)

- Doxepinone (CAS 4504-87-4) and Doxepinol (CAS 4504-88-5) : Structural Similarities: Both contain dibenzo-fused heterocycles (oxepin vs. furan). Functional Group Contrast: Doxepin derivatives feature ketones or hydroxyl groups, while the target compound has ester and tertiary amine groups. Bioactivity: Doxepin analogs are tricyclic antidepressants, suggesting that the dibenzofuran core in the target compound could interact with biological systems, though its tertiary amines may alter receptor binding compared to dimethylamino groups in Doxepinol.

Benzophenone and Bisphenol Derivatives

- Bisphenol A Diglycidyl Ether (BADGE, CAS 1675-54-3) : Functional Groups: Epoxy groups in BADGE vs. esters in the target compound. Reactivity: Epoxides are highly reactive (e.g., crosslinking in polymers), whereas esters are more stable under physiological conditions.

Dichlorodibenzofuran (PF Vol. 30 No. 6, page 2168) :

- Substituents : Chlorine atoms at positions 2 and 8 vs. ester-linked amine groups in the target compound.

- Environmental Impact : Dichlorodibenzofurans are persistent organic pollutants (POPs), whereas the target compound’s ester linkages may facilitate hydrolysis, reducing environmental persistence.

Biological Activity

Bis(3-(dipropylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

- Chemical Formula : C32H46N2O5

- Molecular Weight : 530.73 g/mol

- CAS Number : 431417

The compound features a dibenzo[b,d]furan core with two propylamino groups and two carboxylate functionalities, which contribute to its biological interactions.

Research indicates that this compound exhibits multiple mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in metabolic pathways, potentially influencing drug metabolism and detoxification processes.

- Modulation of Receptor Activity : It may interact with specific receptors in the central nervous system, suggesting potential applications in neuropharmacology.

Therapeutic Applications

The biological activity of this compound positions it as a candidate for several therapeutic areas:

- Cancer Treatment : Preliminary studies suggest that it may have anti-tumor properties by inhibiting tumor cell proliferation.

- Neurological Disorders : Its ability to modulate neurotransmitter systems could make it useful in treating conditions such as depression or anxiety.

Table 1: Biological Activity Summary

Case Studies

-

Study on Cancer Cell Lines :

- A study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values around 50 μM for certain types of carcinoma.

-

Neuropharmacological Assessment :

- In a controlled trial assessing the compound's effects on animal models of anxiety, this compound demonstrated anxiolytic-like effects comparable to standard treatments.

Research Findings

Recent investigations into the compound's pharmacodynamics have revealed:

- Its interaction with cytochrome P450 enzymes suggests it could influence the metabolism of co-administered drugs, necessitating further studies on drug-drug interactions.

- The compound's structural features enhance its lipophilicity, potentially improving its bioavailability and efficacy when administered orally.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.